REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1(C(O)=O)[CH2:9][CH2:8]1.C1(P([N:27]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[CH2:30]([OH:33])[CH:31]=[CH2:32].C([O:37][CH2:38]C)(=O)C>C1(C)C=CC=CC=1.O>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1([NH:27][C:38](=[O:37])[O:33][CH2:30][CH:31]=[CH2:32])[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
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N1=C(C=NC=C1)C1(CC1)C(=O)O
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Name
|
TEA
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Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
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C(C=C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was stirred for 1 h at r.t
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the reaction was heated to 90° C. for 3 h
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Duration
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3 h
|
Type
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TEMPERATURE
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Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the water layer was extracted with ethyl acetate (2×10 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a black residue that
|
Type
|
CUSTOM
|
Details
|
was purified by silica column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N1=C(C=NC=C1)C1(CC1)NC(OCC=C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |